3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene
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Overview
Description
3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene is an organic compound characterized by its unique structural features It consists of a propene backbone substituted with a 3,5-dimethyl-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethyl-4-methoxybenzene with a suitable alkylating agent under acidic conditions. Another approach is the use of Suzuki–Miyaura coupling, which involves the reaction of 3,5-dimethyl-4-methoxyphenylboronic acid with an appropriate alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones under controlled conditions.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce halogens, nitro groups, or alkyl groups onto the aromatic ring.
Scientific Research Applications
3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile, attacking electrophilic species. This reactivity is influenced by the electron-donating effects of the methoxy and methyl groups on the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-methoxyphenylmagnesium bromide: A Grignard reagent used in organic synthesis.
3,5-Dimethyl-4-methoxybenzaldehyde: An aromatic aldehyde with similar substituents.
3,5-Dimethyl-4-methoxybenzoic acid: An aromatic carboxylic acid derivative.
Uniqueness
3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene is unique due to its propene backbone, which imparts distinct reactivity compared to other similar compounds. The presence of both electron-donating methoxy and methyl groups enhances its nucleophilicity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-methoxy-1,3-dimethyl-5-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)6-12-7-10(3)13(14-5)11(4)8-12/h7-8H,1,6H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNBOLXRLGFCRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641231 |
Source
|
Record name | 2-Methoxy-1,3-dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53483-20-8 |
Source
|
Record name | 2-Methoxy-1,3-dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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